N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Overview
Description
“N’-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide” is a chemical compound with the linear formula C21H22N4O3 . It has a molecular weight of 378.434 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is based on its linear formula, C21H22N4O3 . It consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a carbohydrazide group, a 4-methylphenyl group, and a 3,4-dimethoxyphenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available data. Its molecular weight is 378.434, and its linear formula is C21H22N4O3 . More specific properties like melting point, boiling point, solubility, and others might be determined through experimental analysis.Safety and Hazards
Sigma-Aldrich provides this compound for early discovery research and does not collect analytical data for it . Therefore, specific safety and hazard information is not available. Researchers are responsible for confirming the product’s identity and purity . As with all chemicals, it should be handled with appropriate safety measures.
Properties
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-13-5-7-15(8-6-13)17-12-18(24-23-17)21(26)25-22-14(2)16-9-10-19(27-3)20(11-16)28-4/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKASDDODZFYPN-HYARGMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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